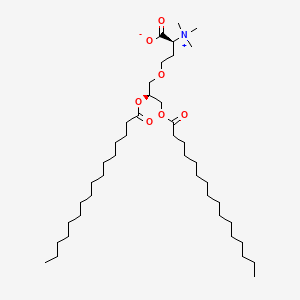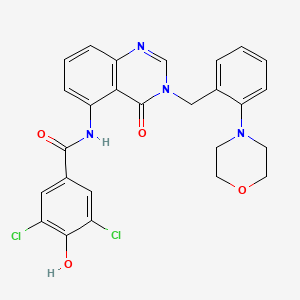![molecular formula C6H8N6O2 B12365168 3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide](/img/structure/B12365168.png)
3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide is a compound known for its significant antitumor activity. It is structurally related to temozolomide, a well-known chemotherapeutic agent used in the treatment of glioblastoma and anaplastic astrocytoma . This compound has shown promising results in inhibiting the growth of various human solid tumors and leukemia cell lines .
Preparation Methods
The synthesis of 3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide involves several steps. One common method includes the reaction of 5-aminoimidazole-4-carboxamide with methyl isocyanate, followed by cyclization and oxidation reactions . Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have enhanced biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions are often evaluated for their biological activity to identify the most potent derivatives .
Scientific Research Applications
3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide involves its conversion to the active metabolite 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) through chemical degradation . MTIC further decomposes to form 5-aminoimidazole-4-carboxamide and a methyldiazonium ion . The methyldiazonium ion methylates the guanine bases in DNA, leading to DNA damage and subsequent cell death . This DNA damage can be repaired by O-6-methylguanine-DNA methyltransferase (MGMT), which is a key factor in tumor resistance to this compound .
Comparison with Similar Compounds
3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide is unique due to its specific structure and mechanism of action. Similar compounds include:
Temozolomide: A closely related compound with similar antitumor activity.
Dacarbazine: Another chemotherapeutic agent that requires metabolic activation to generate its active form.
Other imidazotetrazines: Various derivatives of imidazotetrazine have been synthesized and evaluated for their antitumor activity.
These compounds share structural similarities but differ in their pharmacokinetic properties and specific applications in cancer therapy .
Properties
Molecular Formula |
C6H8N6O2 |
|---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
3-methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide |
InChI |
InChI=1S/C6H8N6O2/c1-11-6(14)12-2-8-3(4(7)13)5(12)9-10-11/h2,9-10H,1H3,(H2,7,13) |
InChI Key |
UGSFFQBJZZJCAT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N2C=NC(=C2NN1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8-Azabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B12365114.png)

![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B12365116.png)
![dilithium;[(2R,3R,5R)-5-(4-(15N)azanyl-2-oxo(1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12365125.png)
![D-Proline, 1-[(2,4,6-trimethylphenyl)sulfonyl]-](/img/structure/B12365128.png)




